molecular formula C6H8N2O2 B179458 2,5-Dimethylimidazole-4-carboxylic acid CAS No. 84255-24-3

2,5-Dimethylimidazole-4-carboxylic acid

Cat. No. B179458
CAS RN: 84255-24-3
M. Wt: 140.14 g/mol
InChI Key: QVXKYDAPVGBFJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, has been a topic of recent research . One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . Another approach is a one-pot, metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylimidazole-4-carboxylic acid includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains two methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

Imidazoles, including 2,5-Dimethylimidazole-4-carboxylic acid, are key components in a variety of functional molecules and have a wide range of applications . They are involved in various chemical reactions, including those that form one of the heterocycle’s core bonds . The reaction mechanisms often involve nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazole-4-carboxylic acid include a molecular weight of 140.14 g/mol and a molecular formula of C6H8N2O2. Other specific properties such as acidity, moisture, amino acid nitrogen, saccharification, liquefaction, protease activity, fermenting ability, and esterifying ability were not found in the search results.

Future Directions

The development of imidazole- and benzimidazole-based drugs, including potentially 2,5-Dimethylimidazole-4-carboxylic acid, is an active and attractive area of research . The versatility and utility of these compounds in a number of areas make the synthesis of imidazoles both highly topical and necessary . Future research will likely continue to explore novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXKYDAPVGBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233187
Record name 2,5-Dimethylimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylimidazole-4-carboxylic acid

CAS RN

84255-24-3
Record name 2,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dimethylimidazole-4-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylimidazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylimidazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

12 g (0.125 mole) of 2,4-dimethylimidazole, 42.5 g (0.3 mole) of potassium carbonate and 100 ml of liquid carbon dioxide were stirred for 5 hours at 150° C. in an autoclave, the reaction pressure being 130 bar. The reacted mixture was pulverized and suspended in 100 ml of water, and the stirred suspension was brought to pH 5-6 with hydrochloric acid. The precipitate which separated out was filtered off and dried to give 13 g (74% of theory) of pure 2,5-dimethylimidazole-4-carboxylic acid of melting point 234° C. (decomposition).
Quantity
12 g
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42.5 g
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reactant
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[Compound]
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liquid
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100 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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100 mL
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